molecular formula C23H49N B12660530 N-Isodecylisotridecylamine CAS No. 35723-86-5

N-Isodecylisotridecylamine

Cat. No.: B12660530
CAS No.: 35723-86-5
M. Wt: 339.6 g/mol
InChI Key: FKPOBQQZKKGZLL-UHFFFAOYSA-N
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Description

N-Isodecylisotridecylamine is a tertiary amine compound supplied for laboratory research applications. As a tertiary amine, its nitrogen atom is sp3-hybridized, adopting a trigonal pyramidal geometry, and features a lone pair of electrons that is central to its chemical behavior . This structure makes it a useful agent in various research contexts, such as organic synthesis where it can act as a catalyst or a base, or in material science for the development of surfactants and ionic liquids . The compound is characterized by its inability to form intermolecular hydrogen bonds, which influences its physical properties like boiling point and solubility . Researchers value this amine for its role in developing novel chemical processes and materials. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic procedures, therapeutic use, or any form of personal application .

Properties

CAS No.

35723-86-5

Molecular Formula

C23H49N

Molecular Weight

339.6 g/mol

IUPAC Name

11-methyl-N-(8-methylnonyl)dodecan-1-amine

InChI

InChI=1S/C23H49N/c1-22(2)18-14-10-7-5-6-8-12-16-20-24-21-17-13-9-11-15-19-23(3)4/h22-24H,5-21H2,1-4H3

InChI Key

FKPOBQQZKKGZLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCNCCCCCCCC(C)C

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for N Isodecylisotridecylamine

Advanced Synthetic Strategies for N-Isodecylisotridecylamine Derivatives

The industrial synthesis of large, unsymmetrical secondary amines such as this compound typically involves the reaction of a mixture of isodecanol (B128192) and isotridecanol (B73481) with ammonia (B1221849) in the presence of a hydrogenation/dehydrogenation catalyst. Advanced strategies focus on improving catalyst performance, adhering to green chemistry principles, and exploring novel reaction pathways to enhance selectivity and efficiency.

The formation of this compound is predominantly achieved via catalytic reductive amination, a process that can be categorized by the type of catalyst used. This reaction typically proceeds through a "borrowing hydrogen" or "hydrogen transfer" mechanism. mdpi.comresearchgate.netchinesechemsoc.org In this mechanism, the alcohol is temporarily dehydrogenated to form an aldehyde intermediate on the catalyst surface. This aldehyde then reacts with an amine (ammonia in this case), forming an imine, which is subsequently hydrogenated by the "borrowed" hydrogen to yield the final amine product, regenerating the catalyst in the process. mdpi.comresearchgate.net

Heterogeneous catalysts are widely favored in industrial settings due to their high performance, stability, and ease of separation and reuse. mdpi.comencyclopedia.pub Various metal-based catalysts have been investigated for the amination of long-chain aliphatic alcohols.

Nickel Catalysts: Supported nickel catalysts are commonly used for their effectiveness and cost-efficiency in alcohol amination.

Cobalt Catalysts: Bimetallic catalysts, such as a nanostructured Co/Sc system, have been developed for the general synthesis of primary, secondary, and tertiary alkyl amines from alcohols and ammonia, demonstrating high activity and selectivity. researchgate.net

Noble Metal Catalysts: Metals like Ruthenium (Ru), Rhodium (Rh), and Palladium (Pd) are highly effective, though more expensive. encyclopedia.pubcsic.es Ru is one of the most frequently used noble metals for the reductive amination of alcohols with ammonia. encyclopedia.pub Pd/C catalysts are efficient for producing secondary amines from phenolics and can facilitate dehydrogenation at higher temperatures. csic.es A study on the amination of aliphatic alcohols showed that the rate of alcohol conversion is determined by the dehydrogenation step. researchgate.net

The choice of catalyst significantly impacts the product distribution between primary, secondary, and tertiary amines. For the synthesis of an unsymmetrical secondary amine like this compound, controlling the reaction conditions is crucial to favor the reaction between the isodecyl intermediate and the isotridecyl intermediate over self-condensation reactions.

Catalyst SystemReactantsKey FindingsReference
Ni/Al2O3Phenol (B47542), NH3Demonstrated a pathway involving phenol hydrogenation to cyclohexanone, followed by condensation with ammonia and subsequent imine hydrogenation. csic.es
Pd/C, Rh/CPhenols, CyclohexylamineEffective for secondary amine synthesis. Pd/C showed higher dehydrogenation capacity at elevated temperatures compared to Rh/C. csic.es
Co/Sc BimetallicAlcohols/Ketones, NH3A versatile catalyst for synthesizing primary, secondary, and tertiary amines via borrowing hydrogen and reductive amination pathways. researchgate.net
Ru/CBiomass-derived diols, NH4OHFound to be more active than Pd/C and Pt/C for the reductive amination of diols in an aqueous medium. encyclopedia.pub

Green chemistry aims to design chemical processes that minimize or eliminate the use and generation of hazardous substances. opcw.org The synthesis of this compound via catalytic reductive amination aligns with several of these principles.

Prevention: It is preferable to prevent waste than to treat it after it has been created. acs.org Catalytic routes are designed to be highly selective, minimizing byproduct formation.

Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.org The reductive amination of alcohols with ammonia to produce amines is highly atom-economical, with water being the only significant byproduct. chinesechemsoc.orgosti.gov

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are more selective, can be used in small amounts, and can be recycled, reducing waste. acs.orgmlsu.ac.in The entire process for this compound relies on catalysis.

Design for Energy Efficiency: Energy requirements should be minimized. acs.orgmlsu.ac.in While heating is often required to achieve practical reaction rates, catalyst development aims to lower the activation energy, thus reducing the necessary temperature and pressure, which saves energy. psu.edu

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be avoided as it requires additional reagents and generates waste. acs.org The direct amination of alcohols is a streamlined process that avoids such steps.

While the bulk production of this compound likely relies on established catalytic methods, research into organic synthesis continues to yield novel reagents and conditions for forming amine bonds, particularly for creating secondary amines. These methods often provide solutions to challenges like over-alkylation, which can be a problem in traditional amine syntheses. thieme-connect.com

One innovative approach involves the use of N-aminopyridinium salts as ammonia surrogates. acs.org These reagents can undergo a self-limiting alkylation process. The N-aminopyridinium salt engages in N-alkylation and then an in situ depyridylation to produce a secondary amine without the formation of over-alkylation products. acs.org This method offers a high degree of control for synthesizing unsymmetrical secondary amines. thieme-connect.com

Another area of development is the use of earth-abundant metal catalysts, such as iron. Iron carbonyl complexes have been used to catalyze reductive amination using isopropyl alcohol and water as a hydrogen source. unisi.it In this system, an active hydridocarboferrate species is formed, which reduces the imine intermediate generated from an aldehyde and an amine. unisi.it Such methods avoid the need for high-pressure hydrogen gas, improving operational safety. unisi.it

New reagents like tert-butyl 2-naphthalenesulfonylcarbamate have been designed for the stepwise synthesis of secondary aliphatic amines through two consecutive N-alkylations, with each step proceeding in high yield under mild conditions. nih.govacs.org These advanced reagents provide precise control over the synthesis of complex amines, which could be applied to derivatives of this compound.

Mechanistic Elucidation of this compound Formation Reactions

Understanding the reaction mechanism is fundamental to optimizing the synthesis of this compound. The dominant pathway is the reductive amination of alcohols, which is a multi-step process occurring on the surface of a heterogeneous catalyst. mdpi.commdpi.com

The generally accepted mechanism involves three primary steps: mdpi.comresearchgate.netcsic.es

Condensation and Imine Formation: The generated aldehydes then undergo a nucleophilic attack by an amine. In the synthesis of this compound from alcohols and ammonia, a primary amine (e.g., isodecylamine) is first formed. This primary amine can then react with the other aldehyde (isotridecyl aldehyde) via condensation to form an imine intermediate (a Schiff base), releasing a molecule of water.

Hydrogenation: Finally, the C=N double bond of the imine intermediate is hydrogenated by the adsorbed hydrogen atoms on the catalyst surface to yield the final secondary amine, this compound. mdpi.comchemistrysteps.com

This sequence is often referred to as a "hydrogen borrowing" cascade, as the hydrogen produced in the first step is consumed in the final step, resulting in a redox-neutral transformation where the alcohol is effectively used as an alkylating agent. chinesechemsoc.orgacs.org

Studies on copper-catalyzed amination of octanol (B41247) and decanol (B1663958) revealed that the reaction rate is first-order with respect to the alcohol concentration. researchgate.net Kinetic analysis of the reductive amination of phenols over Pd/C and Rh/C catalysts showed reaction orders for H₂ between 0.4 and 0.7, which suggests the dissociative adsorption of hydrogen on the catalyst surface. csic.es The reaction order for the phenol was found to be between 1 and 1.8, while the order for the amine was approximately 0.4, indicating its role as a species abundant on the catalyst surface. csic.es

The reaction rate is also influenced by temperature and pressure. Higher temperatures generally favor the dehydrogenation step, but excessive temperatures can lead to side reactions and decreased selectivity. encyclopedia.pub Increasing hydrogen pressure can enhance the selectivity towards the desired amine by favoring the hydrogenation of the imine intermediate and preventing catalyst deactivation. encyclopedia.pubresearchgate.net

ParameterCatalyst/SystemFindingReference
Reaction Order (Alcohol)Copper-catalyzed aminationFirst-order in both gas and liquid phases. researchgate.net
Reaction Order (H₂)Pd/C and Rh/C amination of phenols0.4 to 0.7, suggesting dissociative adsorption. csic.es
Reaction Order (Amine)Pd/C and Rh/C amination of phenols~0.4, suggesting it is an abundant surface species. csic.es
Rate-Determining StepGeneral alcohol aminationAlcohol dehydrogenation is often the rate-limiting step. mdpi.comresearchgate.net
Apparent Activation EnergyPhenol amination over Pd/C37 kJ/mol csic.es
Apparent Activation EnergyPhenol amination over Rh/C10 kJ/mol csic.es

The direct observation of transient species in a catalytic cycle is challenging but crucial for confirming mechanistic proposals. Advanced spectroscopic techniques are employed for this purpose.

In situ Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: This technique is powerful for monitoring reactions in real-time. It has been used to investigate reductive amination mechanisms on Pd catalysts, helping to identify the roles of different surface species. mdpi.com For the synthesis of this compound, in situ FTIR could be used to track the disappearance of the alcohol's O-H stretch and the appearance of the C=O stretch of the aldehyde intermediate, followed by the emergence of the C=N stretch of the imine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for identifying products and intermediates. For instance, ¹H NMR spectroscopy has been used to perform kinetic studies on reductive amination reactions by monitoring product ratios. nih.gov Biocatalytic reductive amination has been used to prepare isotopically labeled amino acids, which were subsequently analyzed by NMR to provide structural information. researchgate.net

UV-Visible Spectroscopy: This method can be used to monitor the state of the catalyst or the formation of certain intermediates. For example, it was used to analyze an engineered hemoprotein that catalyzes C-H amination, revealing spectral changes corresponding to the catalyst's redox state and its interaction with the aminating reagent. osti.gov The formation of simple imine intermediates, which can be elusive, has also been characterized using cryogenic matrix isolation IR and UV/Vis spectroscopy. d-nb.info

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used to identify and quantify the products and byproducts of the reaction, confirming the formation of the target amine and any isomers or side products. d-nb.info

Through the application of these techniques to related amination systems, the proposed intermediates in the synthesis of this compound, such as the corresponding aldehydes and imines, can be inferred and their roles in the reaction pathway can be substantiated.

Theoretical and Computational Studies of N Isodecylisotridecylamine

Quantum Chemical Investigations on N-Isodecylisotridecylamine

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics and reactivity of molecules. rsc.orgscispace.com For a molecule such as this compound, these calculations provide a fundamental understanding of its chemical nature. researchgate.net

Electronic Structure Analysis of this compound

The electronic structure of a molecule dictates its fundamental chemical properties. DFT calculations can elucidate the distribution of electrons within this compound, identifying regions of high or low electron density, which are crucial for predicting its reactivity. researchgate.netfrontiersin.org Key parameters derived from these analyses include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity. researchgate.net Other descriptors such as electronegativity (χ), chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω) can also be calculated to provide a comprehensive picture of the molecule's reactive tendencies. acs.org For instance, studies on various aliphatic amines show that these quantum chemical parameters are valuable in assessing their properties. researchgate.net

The molecular electrostatic potential (MEP) map is another useful tool derived from electronic structure calculations. It visually represents the charge distribution on the molecule's surface, highlighting electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites. For this compound, the MEP would likely show a region of negative potential around the nitrogen atom's lone pair, indicating its nucleophilic character, which is typical for amines. rsc.org

Table 1: Hypothetical Quantum Chemical Descriptors for this compound Calculated at the B3LYP/6-31G level of theory. Data is illustrative and based on typical values for long-chain aliphatic amines.*

ParameterSymbolValue
Highest Occupied Molecular Orbital EnergyEHOMO-6.2 eV
Lowest Unoccupied Molecular Orbital EnergyELUMO1.5 eV
HOMO-LUMO GapΔE7.7 eV
Electronegativityχ2.35 eV
Chemical Hardnessη3.85 eV
Electrophilicity Indexω0.72 eV

Reaction Mechanism Predictions via Computational Methods

Computational chemistry is a powerful asset for mapping out the detailed step-by-step pathways of chemical reactions. nd.edu By calculating the energies of reactants, transition states, intermediates, and products, a potential energy surface for a given reaction can be constructed. This allows for the determination of activation energy barriers, which govern the reaction rate. rsc.orgacs.org

For this compound, a secondary amine, several reactions are of interest. One common reaction is N-alkylation , where an alkyl group is added to the nitrogen atom. DFT studies on the N-alkylation of amines with alcohols have shown that the reaction often proceeds through a multi-step catalytic cycle involving alcohol oxidation, imine formation, and subsequent imine reduction. rsc.orgacs.org The calculations can identify the turnover-determining transition state and intermediate, providing crucial information for optimizing reaction conditions. acs.orgfigshare.com

Another important reaction for amines is the formation of urethanes through reaction with isocyanates. Computational studies on this process have elucidated the catalytic role of amines. mdpi.commdpi.com A proposed general mechanism involves the formation of a complex between the amine, an alcohol, and the isocyanate, followed by a proton transfer step. mdpi.com The presence of the amine catalyst significantly lowers the activation energy barrier compared to the uncatalyzed reaction. mdpi.com

Table 2: Illustrative Calculated Activation Energies for this compound Reactions Data is hypothetical and based on DFT calculations for analogous secondary amine reactions.

ReactionReactantsTransition State (TS)Activation Energy (ΔG‡)
N-AlkylationThis compound + Benzyl Alcohol[Amine-Alcohol-Catalyst]‡~25-30 kcal/mol
Urethane Formation (catalyzed)This compound + Phenyl Isocyanate + Methanol[Amine-Isocyanate-Alcohol]‡~10-15 kcal/mol
Urethane Formation (uncatalyzed)Phenyl Isocyanate + Methanol[Isocyanate-Alcohol]‡>28 kcal/mol mdpi.com

Molecular Dynamics Simulations of this compound Systems

While quantum mechanics is ideal for studying electronic properties and reactions at a single-molecule level, Molecular Dynamics (MD) simulations are better suited for exploring the dynamic behavior of molecules and their interactions within a larger system over time. ulisboa.ptulisboa.pt MD simulations model the movement of atoms based on classical mechanics, allowing for the study of conformational changes and solvent effects. researchgate.net

Conformational Analysis and Flexibility

This compound is a large and flexible molecule due to its long, branched alkyl chains. The rotation around its numerous carbon-carbon single bonds gives rise to a vast number of possible spatial arrangements, or conformations. orgosolver.com Conformational analysis aims to identify the most stable (lowest energy) conformations and understand the energy barriers between them. lumenlearning.com

The long isodecyl and isotridecyl chains can adopt various staggered conformations, which are generally more stable, and eclipsed conformations, which are less stable due to torsional strain. orgosolver.com The most stable arrangement for a linear alkyl chain is the all-anti (fully staggered) conformation. However, the branching in the isodecyl and isotridecyl groups introduces steric hindrance, where the bulky groups repel each other. lumenlearning.comiscnagpur.ac.in This steric strain leads to a preference for gauche conformations in certain parts of the chains to minimize these unfavorable interactions. MD simulations can explore the potential energy surface to map these complex conformational preferences and calculate the relative populations of different conformers at a given temperature. acs.org

Solvent Effects on this compound Behavior

The behavior of this compound is significantly influenced by its surrounding environment, particularly the solvent. scispace.com MD simulations are an excellent tool for studying these solvent effects at a molecular level. mdpi.com The polarity of the solvent can affect the conformational equilibrium by stabilizing certain molecular conformations over others. scispace.com For example, a polar solvent might stabilize a conformer with a larger dipole moment.

Solvent molecules also affect the dynamic properties of the solute. MD simulations can be used to calculate properties like the self-diffusion coefficient, which measures how quickly a molecule moves through a solution. researchgate.net Studies have shown that for long-chain amines, the choice of solvent and the length of the alkyl chains have a significant impact on diffusion and other properties. researchgate.netmdpi.com For instance, interactions between the amine and solvent molecules can lead to the formation of ordered structures at interfaces, which is relevant in applications like corrosion inhibition or nanoparticle synthesis. mdpi.comresearchgate.net The simulation can also reveal details about the structure of the solvent itself around the amine, such as the orientation of water molecules or the formation of hydrogen bonds. mdpi.com

Table 3: Illustrative Self-Diffusion Coefficients for this compound in Various Solvents at 298 K Data is hypothetical and based on MD simulation results for analogous long-chain amines.

SolventSolvent PolarityPredicted Self-Diffusion Coefficient (x 10⁻⁵ cm²/s)
HexaneNon-polar~0.85
TolueneModerately Polar~0.60
Acetonitrile (B52724)Polar Aprotic~0.55
MethanolPolar Protic~0.40

Advanced Analytical Techniques for N Isodecylisotridecylamine Research

Development and Validation of Chromatographic Methods for N-Isodecylisotridecylamine

Chromatography is a fundamental technique for separating components within a mixture, making it indispensable for the analysis of this compound. The development and validation of specific chromatographic methods are essential for quality control and detailed research. quizlet.comtandfonline.comntu.edu.sg

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity and determining the concentration of this compound. whitman.educhromatographyonline.com A reversed-phase HPLC (RP-HPLC) method is typically developed for long-chain amines. This involves a non-polar stationary phase (like a C18 column) and a polar mobile phase. The method's validation ensures its reliability, accuracy, and precision for routine analysis. quizlet.comCurrent time information in Lancaster County, US.

The validation process for an HPLC method involves evaluating several key parameters as defined by international guidelines. These parameters ensure the method is suitable for its intended purpose.

Table 1: Illustrative HPLC Method Validation Parameters

ParameterSpecificationDescription
Linearity (R²) > 0.999The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range.
Accuracy (% Recovery) 98.0% - 102.0%The closeness of the test results obtained by the method to the true value, often measured by spiking samples with a known amount of analyte.
Precision (% RSD) ≤ 2.0%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. Current time information in Lancaster County, US.slideshare.net
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:1The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. slideshare.net

For a compound like this compound, a mobile phase consisting of a mixture of organic solvents (e.g., acetonitrile (B52724) and methanol) and a buffered aqueous solution would likely be used to achieve optimal separation from any impurities. oup.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Analysis

This compound is inherently a mixture of isomers due to the branched nature of its "isodecyl" and "isotridecyl" alkyl chains. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for separating and identifying these closely related structures. nih.gov The gas chromatograph separates the volatile isomers based on their boiling points and interactions with the capillary column, while the mass spectrometer detects and identifies them based on their unique mass-to-charge ratios and fragmentation patterns.

The analysis of long-chain amines by GC can be challenging due to their relatively low volatility and potential for interaction with the GC column, which can lead to poor peak shape. Specialized columns and derivatization techniques may be employed to improve the analysis.

Table 2: Hypothetical GC-MS Isomer Analysis Data

Peak NumberRetention Time (min)Major Isomer IdentifiedKey m/z Fragments
115.2Isomer A353, 212, 142
215.5Isomer B353, 226, 128
315.9Isomer C353, 198, 156

Spectroscopic Characterization of this compound

Spectroscopic techniques provide detailed information about the molecular structure and composition of this compound. These methods are used to confirm the identity of the compound and understand its chemical makeup at a molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR spectra provide critical information about the carbon-hydrogen framework of this compound.

¹H NMR reveals the different types of protons in the molecule and their neighboring environments. One would expect to see complex, overlapping signals in the aliphatic region (approx. 0.8-3.0 ppm) corresponding to the CH, CH₂, and CH₃ groups of the branched alkyl chains.

¹³C NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom in the various isomers will give a distinct signal, confirming the branched nature of the alkyl groups.

The non-destructive nature of NMR allows for the analysis of the sample without altering it, which is a significant advantage.

Table 3: Expected Chemical Shifts (δ) in NMR for this compound

NucleusFunctional GroupExpected Chemical Shift (ppm)
¹H Terminal -CH₃ groups~0.8 - 1.0
¹H Methylene (-CH₂-) groups~1.2 - 1.6
¹H Methine (-CH-) groups~1.5 - 2.0
¹H Protons on carbons adjacent to Nitrogen (-CH-N-)~2.5 - 3.0
¹³C Terminal -CH₃ carbons~10 - 20
¹³C Methylene (-CH₂-) and Methine (-CH-) carbons~20 - 45
¹³C Carbons adjacent to Nitrogen (-C-N)~45 - 60

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns, which aids in structural confirmation. When analyzed, the molecule is ionized, and the resulting molecular ion and its fragments are detected.

For long-chain aliphatic amines, the molecular ion peak (M⁺) is often weak or even absent. whitman.edu The fragmentation is dominated by cleavage of the carbon-carbon bond adjacent to the nitrogen atom (α-cleavage). This cleavage results in the formation of stable, nitrogen-containing cations, which often produce the most intense peaks (base peaks) in the mass spectrum.

Table 4: Plausible Mass Fragments for this compound (Molecular Weight: 353.69 g/mol )

m/z (Mass-to-Charge Ratio)Proposed Fragment IonDescription
353[C₂₃H₄₉N]⁺Molecular Ion (M⁺), likely of low intensity.
226[C₁₃H₂₇-NH-CH₂]⁺Loss of a C₉H₁₉ radical via α-cleavage.
212[C₁₀H₂₁-NH-CH₂]⁺Loss of a C₁₂H₂₅ radical via α-cleavage.
198[C₁₃H₂₇-NH]⁺Loss of a C₁₀H₂₁ radical.
156[C₁₀H₂₁-NH]⁺Loss of a C₁₃H₂₇ radical.

Emerging Analytical Methodologies for this compound Research

The field of analytical chemistry is continuously evolving, with new methodologies offering improved sensitivity, selectivity, and speed. For a complex compound like this compound, emerging techniques could provide deeper insights.

Recent trends include the use of advanced hyphenated techniques such as two-dimensional liquid chromatography (2D-LC) and tandem mass spectrometry (LC-MS/MS), which offer superior separation and identification capabilities for complex isomeric mixtures. Furthermore, new developments in sample preparation, such as solid-phase microextraction (SPME), aim to create greener, more efficient, and solvent-free methods for extracting and concentrating analytes prior to chromatographic analysis. The application of artificial intelligence and machine learning to interpret complex datasets from techniques like mass spectrometry is also a rapidly growing area that could aid in the identification of unknown isomers and impurities.

Advanced hyphenated techniques

In the research and characterization of this compound, advanced hyphenated techniques are indispensable for achieving high-resolution separation and unambiguous identification. nih.gov These techniques combine a separation method, like chromatography, with a spectroscopic detection method, such as mass spectrometry, in a single integrated system. nih.govox.ac.uk This coupling provides a wealth of information that is more detailed than what could be obtained from either technique alone. rjptonline.org For a compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most pertinent hyphenated methods. wikipedia.orgijarnd.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical tool for the separation and identification of volatile and thermally stable compounds. researchgate.net The gas chromatograph separates the components of a sample based on their different interactions with the stationary phase in the GC column, and the mass spectrometer then fragments the eluted components and sorts the ions based on their mass-to-charge ratio (m/z), providing a unique mass spectrum that acts as a chemical fingerprint. researchgate.netshimadzu.com Given the long alkyl chains of this compound, it may require derivatization to increase its volatility for GC analysis. The resulting mass spectrum would allow for detailed structural elucidation by analyzing the fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and versatile technique that combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. wikipedia.orgjddtonline.info It is particularly well-suited for compounds that are not easily volatilized, making it an excellent choice for the direct analysis of this compound. wikipedia.org Reverse-phase HPLC can be used to separate this compound from complex matrices. sielc.com For the analysis to be compatible with mass spectrometry, the mobile phase composition is critical; for instance, volatile buffers like formic acid are used instead of non-volatile ones like phosphoric acid to ensure efficient ionization and transfer into the mass spectrometer. sielc.com The synergistic combination of LC separation with MS detection allows for the selective and sensitive quantification and identification of the compound. wikipedia.org

The table below outlines typical parameters for an LC-MS method that could be applied to the analysis of this compound, based on common practices for similar amine compounds.

ParameterSettingPurpose
Chromatography System Ultra-High-Performance Liquid Chromatography (UHPLC)Provides high-resolution separation with faster analysis times compared to conventional HPLC. ox.ac.uk
Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.9 µm)Separates the non-polar this compound based on its hydrophobic interactions with the stationary phase. lcms.cz
Mobile Phase A Water with 0.1% Formic AcidAqueous component of the mobile phase; formic acid aids in protonation for positive ion mode ESI. lcms.cz
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidOrganic solvent to elute the analyte from the column. sielc.comlcms.cz
Flow Rate 0.3 - 0.5 mL/minOptimal flow for analytical columns to ensure efficient separation. lcms.cz
Ionization Source Electrospray Ionization (ESI)A soft ionization technique suitable for polar and large molecules, minimizing fragmentation and preserving the molecular ion.
Mass Analyzer Quadrupole-Orbitrap or Time-of-Flight (TOF)Provides high-resolution and accurate mass measurements, enabling confident identification and elemental composition determination. lcms.cz
Detection Mode Positive Ion ModeAmines readily accept a proton, making them suitable for detection as positive ions ([M+H]+).

Data Analysis and Chemometrics in this compound Characterization

The data generated from advanced hyphenated techniques like LC-MS and GC-MS are complex and multidimensional, necessitating the use of sophisticated data analysis and chemometric tools for interpretation. su.se Chemometrics employs mathematical and statistical methods to extract meaningful information from chemical data. lu.se In the context of this compound research, these tools are crucial for tasks such as method optimization, quality control, and impurity profiling. nih.govnih.gov

When analyzing this compound in complex samples, the resulting chromatograms and spectra can contain hundreds of signals from the matrix in addition to the analyte of interest. Chemometric methods can help to deconvolve these complex datasets. For instance, Principal Component Analysis (PCA) is an unsupervised pattern recognition technique that can be used to reduce the dimensionality of the data and visualize clusters or trends. lu.se This can be applied to compare batches of a product containing this compound, identify outliers, or detect variations in the manufacturing process.

For quantitative analysis, multivariate calibration methods such as Partial Least Squares (PLS) regression can be employed. PLS is particularly useful when dealing with complex matrices where spectral interferences are common, as it can build a robust calibration model that correlates the spectral data to the concentration of this compound.

The table below summarizes some key chemometric techniques and their potential applications in the analysis of this compound.

Chemometric TechniqueApplication in this compound Analysis
Design of Experiments (DoE) Optimization of analytical method parameters (e.g., mobile phase composition, temperature) to achieve the best separation and detection of this compound.
Principal Component Analysis (PCA) Exploratory data analysis to identify patterns, group samples, and detect outliers in datasets from multiple analyses of this compound. lu.se
Partial Least Squares (PLS) Regression Quantitative analysis of this compound in complex mixtures by creating a calibration model that handles spectral interferences.
Multivariate Resolution Methods Deconvolution of co-eluting peaks in chromatography, allowing for the spectral identification and quantification of this compound and its impurities.

Environmental Fate and Degradation Pathways of N Isodecylisotridecylamine

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical by non-living environmental factors such as sunlight, water, and oxidation.

Photodegradation is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. nih.gov The rate and extent of photodegradation depend on factors like the chemical's structure, the intensity of light, and the presence of other substances that can act as photosensitizers. mdpi.commdpi.com For many organic compounds, photodegradation is a significant pathway for their removal from the environment. nih.gov

Factors that can influence the rate of photodegradation include:

Wavelength of light: The energy of light is inversely proportional to its wavelength. Shorter UV wavelengths carry more energy and are more likely to break chemical bonds.

Presence of photosensitizers: Substances like humic acids, naturally present in water and soil, can absorb light energy and transfer it to the chemical, accelerating its degradation.

Environmental matrix: The medium in which the chemical is present (e.g., water, soil, air) can affect the accessibility of light and the presence of reactive species.

Further research is needed to specifically determine the photodegradation rate and products of N-Isodecylisotridecylamine under various environmental conditions.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of a compound to hydrolysis is often pH-dependent. nih.gov For amines, hydrolysis is generally not a significant degradation pathway under typical environmental pH conditions (pH 4-9). nih.gov However, extreme pH conditions could potentially lead to some degradation.

Oxidation is a more likely abiotic degradation pathway for this compound. In the environment, oxidation can be initiated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH), which are highly reactive and can attack a wide range of organic molecules. copernicus.org These radicals can be generated photochemically or through other chemical processes in water and the atmosphere.

The likely oxidation pathways for a secondary amine like this compound would involve the abstraction of a hydrogen atom from the N-H group or from the carbon atoms adjacent to the nitrogen. This initial step leads to the formation of an aminyl radical or a carbon-centered radical, which can then undergo further reactions with oxygen to form a variety of degradation products, including smaller amines, aldehydes, ketones, and carboxylic acids. The complex branched structure of the isodecyl and isotridecyl groups would likely lead to a complex mixture of oxidation products.

A hypothetical initial oxidation step for this compound is presented below:

R₁-NH-R₂ + •OH → R₁-N•-R₂ + H₂O

Where R₁ and R₂ represent the isodecyl and isotridecyl groups, respectively. The resulting aminyl radical (R₁-N•-R₂) is highly reactive and would undergo further reactions.

Biotic Degradation Studies

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. nih.gov It is a crucial process for the removal of many organic pollutants from the environment.

The microbial transformation of nitrogen-containing organic compounds is a key part of the nitrogen cycle. eagri.orgmdpi.comyoutube.commpg.de Microorganisms can utilize such compounds as a source of carbon and/or nitrogen for their growth. The biodegradation of amines often starts with an initial attack by enzymes like monooxygenases or dehydrogenases.

While specific studies on the microbial transformation of this compound are limited, the general pathways for amine biodegradation can be inferred. The process likely involves:

Initial enzymatic attack: Microorganisms may initiate the degradation by oxidizing the amine. This can lead to the cleavage of the C-N bonds.

Mineralization: Ideally, biodegradation leads to the complete mineralization of the organic compound, meaning its conversion to inorganic substances like carbon dioxide, water, and ammonium (B1175870) or nitrate. frontiersin.org

Co-metabolism: In some cases, the compound may be transformed by microbial enzymes, but not used as a primary energy or nutrient source. plos.org

The branched nature of the alkyl chains in this compound may affect its biodegradability. Highly branched structures can sometimes be more resistant to microbial attack than linear chains, a phenomenon known as steric hindrance.

Identifying the degradation products and intermediates is essential for understanding the complete degradation pathway and for assessing the potential formation of more persistent or toxic compounds.

For a secondary amine like this compound, potential degradation products from both abiotic and biotic pathways could include:

Primary amines: Cleavage of one of the alkyl chains would result in the formation of isodecylamine (B73499) or isotridecylamine.

Aldehydes and Ketones: Oxidation of the carbon atoms adjacent to the nitrogen can lead to the formation of aldehydes or ketones.

Carboxylic Acids: Further oxidation of aldehydes would yield carboxylic acids.

Ammonia (B1221849): The nitrogen atom is eventually expected to be released as ammonia through a process called ammonification. mdpi.com The ammonia can then be further transformed through nitrification into nitrite (B80452) and nitrate. mdpi.comyoutube.com

The table below summarizes potential degradation products.

Table 1: Potential Degradation Products of this compound

Precursor CompoundDegradation ProductPotential Pathway
This compoundIsodecylamineC-N bond cleavage
This compoundIsotridecylamineC-N bond cleavage
This compoundIsodecanal/IsotridecanalOxidation
This compoundIsodecanoic acid/Isotridecanoic acidOxidation
This compoundAmmoniaMineralization

It is important to note that the actual degradation products and their relative abundance would need to be determined through specific experimental studies. Techniques such as mass spectrometry are crucial for the structural elucidation of these transformation products. nih.gov

Environmental Monitoring and Fate Modeling Research

Environmental monitoring programs are essential for determining the actual concentrations of chemicals in different environmental compartments like water, soil, and air. rssl.comrapidmicrobiology.comamericanpharmaceuticalreview.commdpi.com This data is vital for assessing exposure levels and potential risks.

Fate modeling uses mathematical models to predict the environmental distribution and persistence of a chemical. copernicus.orgepa.govcefic-lri.orgmdpi.comfrontiersin.org These models incorporate information on the chemical's physical-chemical properties, degradation rates (both abiotic and biotic), and the characteristics of the environment into which it is released.

For this compound, comprehensive environmental monitoring data is not widely available in public literature. Fate modeling could be a valuable tool to estimate its likely environmental concentrations and persistence.

Key parameters required for accurate fate modeling include:

Production and usage data: Information on the quantities of the chemical produced and its applications helps to estimate release rates.

Partitioning coefficients: These values (e.g., octanol-water partition coefficient) indicate how the chemical will distribute between different environmental phases like water and sediment.

Degradation rate constants: Half-lives for photodegradation, hydrolysis, and biodegradation are crucial inputs for predicting the persistence of the compound.

The table below illustrates the types of data needed for environmental fate modeling.

Table 2: Key Parameters for Environmental Fate Modeling of this compound

ParameterDescriptionImportance for Modeling
Production VolumeAmount of the chemical manufactured or imported. epa.govDetermines potential release quantities.
Water SolubilityThe maximum amount of the chemical that can dissolve in water.Influences transport in aquatic systems.
Vapor PressureThe tendency of a substance to evaporate.Affects atmospheric transport.
Octanol-Water Partition Coefficient (Kow)The ratio of a chemical's concentration in octanol (B41247) versus water.Predicts bioaccumulation potential and sorption to organic matter.
Photodegradation Half-lifeThe time it takes for half of the chemical to be degraded by light.Determines persistence in sunlit environments.
Biodegradation Half-lifeThe time it takes for half of the chemical to be degraded by microorganisms.Key parameter for overall environmental persistence.

By integrating these parameters into multimedia fate models, it is possible to simulate the behavior of this compound in a specific environment and identify the compartments where it is most likely to accumulate.

Catalytic Activity and Organic Transformations Involving N Isodecylisotridecylamine

N-Isodecylisotridecylamine as a Ligand in Catalysis

In transition metal catalysis, ligands are crucial for modulating the metal center's reactivity, selectivity, and stability. A bulky secondary amine like this compound can function as a monodentate N-donor ligand. The large steric profile of the isodecyl and isotridecyl groups would be expected to significantly influence the coordination environment of a metal catalyst, potentially favoring low-coordinate species and influencing the regioselectivity and stereoselectivity of catalytic reactions.

Coordination Chemistry of this compound with Transition Metals

The coordination of this compound to a transition metal center occurs through the lone pair of electrons on the nitrogen atom, forming a coordinate covalent bond. libretexts.org Transition elements form coordination compounds where a central metal atom or ion is bonded to one or more ligands. libretexts.org The steric hindrance from the branched alkyl chains would likely result in a long and relatively weak metal-nitrogen bond compared to less hindered amines. This steric bulk can also protect the metal center from unwanted side reactions or aggregation.

The coordination number and geometry of the resulting complex would be heavily dependent on the specific metal, its oxidation state, and the other ligands present. libretexts.org For instance, with late transition metals like palladium(II) or platinum(II), which often favor square planar geometries, the coordination of one or two bulky this compound ligands could be possible. libretexts.org For metals that prefer tetrahedral or octahedral geometries, this amine would occupy one coordination site, influencing the spatial arrangement of other ligands. libretexts.org

Table 1: Potential Coordination Geometries with this compound (L)

Metal Center (Example) Typical Coordination Number Potential Geometry with Ligand (L)
Pd(II) 4 Square Planar (e.g., [PdLCl₃]⁻, trans-[PdL₂Cl₂])
Ni(II) 4 or 6 Tetrahedral, Square Planar, or Octahedral
Cu(I) 2, 3, or 4 Linear, Trigonal Planar, or Tetrahedral
Rh(I) 4 Square Planar

Design and Synthesis of this compound-Metal Complexes

The synthesis of metal complexes featuring this compound would typically involve the reaction of the amine with a suitable metal precursor in an appropriate solvent. sysrevpharm.org A common method is the displacement of a weakly coordinating ligand, such as a solvent molecule or a halide, from the metal's coordination sphere. sysrevpharm.org

A general synthetic route could be:

M-Xₙ + y L → [M-LᵧXₙ] (Where M = transition metal, X = halide or other leaving group, L = this compound)

For example, reacting this compound with a palladium(II) precursor like palladium(II) chloride (PdCl₂) or bis(acetonitrile)palladium(II) chloride in a solvent such as dichloromethane or ethanol would likely yield a complex where the amine has displaced one or more of the original ligands. sysrevpharm.org The resulting product would then be isolated and purified, often through crystallization. Characterization would involve techniques like FTIR spectroscopy to observe changes in the N-H stretching frequency upon coordination and NMR spectroscopy to confirm the structure.

This compound in Organocatalysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. wikipedia.org Secondary amines are a cornerstone of organocatalysis, primarily through the formation of enamine or iminium ion intermediates. wikipedia.orgnobelprize.org this compound, as a secondary amine, is well-suited to participate in this type of catalysis.

Role of Amine Moiety in Reaction Mechanism

The catalytic power of secondary amines lies in their ability to reversibly react with carbonyl compounds (aldehydes and ketones) to form highly nucleophilic enamines. acs.orgresearchgate.net This process, known as enamine catalysis, effectively raises the Highest Occupied Molecular Orbital (HOMO) of the carbonyl substrate, making its α-carbon susceptible to attack by electrophiles. nobelprize.org

The general mechanism proceeds as follows:

Enamine Formation: The secondary amine attacks the carbonyl carbon of an aldehyde or ketone.

Dehydration: Following proton transfer, a water molecule is eliminated, typically under mild acid catalysis, to form a transient iminium ion. masterorganicchemistry.com

Deprotonation: A base removes a proton from the α-carbon, yielding the neutral, nucleophilic enamine intermediate. acs.org

Nucleophilic Attack: The enamine attacks an electrophile (e.g., an alkyl halide or a Michael acceptor).

Hydrolysis: The resulting iminium ion is hydrolyzed by water (formed in step 2) to release the α-functionalized carbonyl product and regenerate the secondary amine catalyst for the next cycle. acs.org

Table 2: Key Intermediates in Enamine Catalysis

Intermediate Structure Role in Catalytic Cycle
Carbonyl Compound R-C(=O)-CH₂-R' Substrate
Iminium Ion [R-C(=N⁺R₂)-CH₂-R'] Activated intermediate prior to enamine formation
Enamine R-C(NR₂)=CH-R' Key nucleophilic intermediate
Product R-C(=O)-CH(E)-R' α-functionalized carbonyl compound
Catalyst R₂NH Regenerated for subsequent cycles

Note: R₂NH represents a secondary amine like this compound.

Stereoselective Applications in Organic Synthesis

Stereoselective synthesis involves reactions that favor the formation of one stereoisomer over another. masterorganicchemistry.com Since this compound is an achiral molecule, it cannot be used on its own to induce enantioselectivity (the preference for one enantiomer over its mirror image). Chiral amines are required for such transformations.

However, the significant steric bulk of this compound could play a crucial role in diastereoselective reactions, where the formation of one diastereomer is favored. The large isodecyl and isotridecyl groups would create a sterically demanding environment around the enamine's double bond. This could influence the trajectory of an incoming electrophile, leading to a preference for either syn or anti addition, depending on the specific substrates and transition state geometries involved. This type of substrate-controlled or catalyst-controlled diastereoselectivity is a common strategy in organic synthesis.

Mechanistic Insights into this compound-Mediated Reactions

Understanding the mechanism of a reaction is key to its optimization and application. For reactions mediated by this compound, mechanistic studies would focus on the formation and reactivity of the key enamine intermediate. nobelprize.org The reaction kinetics would likely be influenced by the steric hindrance of the amine, which could slow down the initial rate of enamine formation compared to less bulky amines like piperidine or pyrrolidine.

Furthermore, the amine can act as a Brønsted base, influencing the reaction environment. In some cases, the amine or its protonated form can stabilize transition states or intermediates through hydrogen bonding, although this effect might be diminished by the steric shielding of the nitrogen atom in this compound. nobelprize.org In combined catalytic systems, where both an organocatalyst and a transition metal are present, a bulky amine ligand could prevent the deactivation of the amine catalyst by the metal Lewis acid, enabling synergistic catalysis. nih.gov

Spectroscopic and Computational Approaches to Catalytic Cycles

In the general study of amine-based catalysis, spectroscopic and computational methods are indispensable for elucidating reaction pathways and understanding catalyst behavior.

Spectroscopic Techniques: Methods like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Electron Paramagnetic Resonance (EPR) are typically employed to probe the catalyst's structure, its interaction with substrates, and the formation of transient intermediates during a catalytic cycle. For instance, solid-state NMR can reveal interactions between an amine and a support material, which can influence catalytic activity. However, no such spectra or analyses are available for this compound.

Computational Modeling: Density Functional Theory (DFT) is a common computational tool used to model the electronic structure and energetics of catalytic reactions. Such studies can predict reaction mechanisms, transition state geometries, and activation energies, offering insights that are difficult to obtain experimentally. Without experimental data to validate them, purely theoretical models for this compound's catalytic activity would be speculative. No peer-reviewed computational studies focusing on this compound were identified.

Turnover Frequencies and Catalytic Efficiency Enhancement

Turnover frequency (TOF) is a critical metric for quantifying the efficiency of a catalyst, representing the number of substrate molecules converted per catalytic site per unit of time. The enhancement of this frequency is a primary objective in catalyst development.

Turnover Frequency Data: The determination of TOF requires specific experimental data from kinetic studies of a catalyzed reaction. For some amine catalysts, research has shown a correlation between properties like basicity (pKa) and the resulting turnover frequency. However, no studies have been published that measure the TOF for any reaction catalyzed by this compound.

Catalytic Efficiency Enhancement: Strategies to improve the efficiency of amine catalysts often involve modifying the catalyst's structure, tuning the reaction conditions (temperature, pressure, solvent), or using co-catalysts. For supported amine catalysts, factors like the nature of the support and the length of the alkyl chain can impact performance. Lacking any baseline catalytic data for this compound, there is no information regarding methods to enhance its catalytic efficiency.

Role of N Isodecylisotridecylamine in Advanced Materials Science Research

Integration of N-Isodecylisotridecylamine into Functional Materials

The integration of this compound into functional materials is an area of active investigation, with a focus on its potential to influence polymer properties and drive the formation of organized molecular structures.

While direct polymerization of this compound as a primary monomer is not a common approach due to its tertiary amine structure, its application as a polymer modifier holds significant promise. The amine functionality can be utilized to interact with or react with polymer chains, thereby altering the material's bulk and surface properties.

In polymer chemistry, molecules with amine groups can be incorporated into polymer backbones to create poly(ester amide)s, for instance. nih.gov While specific research detailing the use of this compound in this exact manner is not yet prevalent, the principle of using long-chain amines to introduce pendant functional groups is well-established. nih.govtu-dresden.de These pendant groups can influence polymer solubility, thermal properties, and cellular response in biomedical applications. nih.gov

The introduction of this compound into a polymer matrix can also serve to modify its physical properties. The long alkyl chains can act as internal plasticizers, increasing flexibility and lowering the glass transition temperature of the polymer. Furthermore, as a tertiary amine, it can act as a catalyst or a curing agent in certain polymerization reactions, such as those involving epoxies or isocyanates. tandfonline.comrsc.org

Table 1: Potential Effects of this compound as a Polymer Modifier

Property ModifiedPotential EffectMechanism of Action
Mechanical PropertiesIncreased flexibility, reduced brittlenessInternal plasticization due to long alkyl chains disrupting polymer chain packing.
Thermal PropertiesLowered glass transition temperature (Tg)Increased free volume within the polymer matrix.
Surface PropertiesIncreased hydrophobicity, altered surface energyMigration of the long alkyl chains to the polymer-air interface.
AdhesionImproved adhesion to nonpolar substratesEnhanced wetting and interfacial interactions.
ProcessingImproved melt flowLubricating effect of the long alkyl chains.

This table is illustrative of the potential effects based on the chemical structure of this compound and established principles of polymer modification with long-chain amines. Specific performance would need to be validated through experimental research.

The amphiphilic nature of this compound, arising from its polar amine head group and nonpolar alkyl tails, makes it a candidate for involvement in self-assembly and the formation of supramolecular structures. While specific studies on the self-assembly of pure this compound are not widely reported, the behavior of analogous long-chain molecules provides insight into its potential.

Long-chain molecules can self-assemble on surfaces to form highly ordered two-dimensional structures. nih.gov These assemblies are governed by a delicate balance of intermolecular forces, including van der Waals interactions between the alkyl chains and interactions between the head groups. nih.gov In the case of this compound, the bulky, branched nature of the alkyl chains would likely influence the packing and ordering of the molecules in such assemblies.

Table 2: Potential Supramolecular Structures Involving this compound

Supramolecular StructurePotential Role of this compoundDriving Forces for Assembly
Micelles/Reverse MicellesSurfactant molecule forming the aggregate in a polar/nonpolar solvent.Hydrophobic interactions of the alkyl chains.
Langmuir-Blodgett FilmsFormation of a monolayer at the air-water interface. acs.orgnih.govAmphiphilic nature, van der Waals forces.
Host-Guest ComplexesGuest molecule encapsulated within a larger host molecule.Hydrogen bonding, electrostatic interactions of the amine group.
Liquid CrystalsComponent influencing the mesophase behavior.Anisotropic molecular shape and intermolecular forces.

This table outlines potential roles based on the principles of supramolecular chemistry and the known behavior of similar long-chain amines. Specific formation and characterization would require dedicated experimental investigation.

Surface Chemistry and Interfacial Phenomena with this compound

The interaction of this compound with surfaces and interfaces is a key area of its application in materials science. Its ability to adsorb onto substrates and modify their surface properties is of significant interest.

The adsorption of long-chain amines onto various substrates is a well-studied phenomenon. researchgate.netsigmaaldrich.comudel.edu The amine head group can interact with surfaces through various mechanisms, including electrostatic interactions, hydrogen bonding, and Lewis acid-base interactions. The nature of the substrate (e.g., metal, metal oxide, silica, clay) will dictate the dominant interaction. udel.edu

For instance, on acidic surfaces like silica, the amine group can be protonated, leading to strong electrostatic adsorption. sigmaaldrich.com On metal surfaces, the lone pair of electrons on the nitrogen atom can coordinate with metal atoms, leading to chemisorption. sigmaaldrich.com The long alkyl chains then typically orient away from the surface, creating a hydrophobic layer.

Adsorption isotherms, such as the Langmuir or Freundlich models, can be used to quantify the adsorption behavior of this compound on a given substrate, providing information about the adsorption capacity and the strength of the interaction. researchgate.netnih.gov

Table 3: Adsorption Characteristics of Long-Chain Amines on Different Substrates (Illustrative)

SubstrateDominant Interaction MechanismExpected Adsorption Behavior
SilicaHydrogen bonding, electrostatic (at low pH)Strong adsorption, potential for monolayer or multilayer formation. researchgate.net
AluminaLewis acid-base interactionFavorable adsorption due to interaction with surface Lewis acid sites.
Metal Oxides (e.g., TiO2, Fe2O3)Coordination, Lewis acid-baseChemisorption leading to a stable adsorbed layer.
Clays (e.g., Montmorillonite)Cation exchange, van der Waals interactionsHigh adsorption capacity, intercalation within clay layers. udel.edu
Carbonaceous MaterialsHydrophobic interactions, π-π interactions (if aromatic)Adsorption driven by the nonpolar alkyl chains. sigmaaldrich.com

This table provides a generalized overview based on known interactions of amines with surfaces. The specific adsorption behavior of this compound would depend on experimental conditions such as solvent, temperature, and pH.

The adsorption of this compound onto surfaces is a direct route to the development of surface-modified materials with tailored properties. By forming a thin layer on a substrate, it can fundamentally alter the surface chemistry and, consequently, the material's interaction with its environment.

One of the primary applications of such surface modification is to control wetting behavior. The formation of a hydrophobic layer of oriented this compound molecules can render a hydrophilic surface hydrophobic. This has implications for applications such as water-repellent coatings, anti-fouling surfaces, and in controlling fluid flow in microfluidic devices.

Furthermore, the amine group can serve as an anchor point for the further functionalization of the surface. nih.govnih.gov For example, it can be used to attach other molecules, polymers, or nanoparticles to the substrate, creating a multifunctional surface. nih.gov This approach is central to the design of advanced materials for sensors, catalysts, and biomedical devices. In the context of polymer composites, this compound could act as a coupling agent or compatibilizer, improving the adhesion between an inorganic filler and a polymer matrix. researchgate.netosti.gov

Table 4: Potential Applications of Surface Modification with this compound

Application AreaDesired Surface PropertyRole of this compound
CoatingsHydrophobicity, corrosion resistanceForms a protective, water-repellent layer on the surface.
CompositesImproved filler-matrix adhesionActs as a coupling agent, enhancing interfacial compatibility. researchgate.net
BiomaterialsControlled protein adsorption, biocompatibilityModifies surface energy and chemistry to influence biological interactions.
SensorsAnalyte bindingProvides a functional surface for the selective binding of target molecules. nih.gov
CatalysisCatalyst supportImmobilizes catalytic species onto a solid substrate.

This table highlights potential applications based on the principles of surface chemistry and materials science. The feasibility and effectiveness for each application would need to be determined through specific research and development.

Future Directions and Interdisciplinary Research for N Isodecylisotridecylamine

Emerging Methodologies in Amine Chemistry Research

Recent advancements in synthetic organic chemistry offer exciting possibilities for the more efficient and precise synthesis of complex amines like N-Isodecylisotridecylamine. The development of novel catalytic systems is at the forefront of this evolution, promising to overcome existing synthetic challenges and unlock access to a wider range of structurally diverse derivatives.

One of the most promising areas is the direct catalytic amination of C-H bonds. nih.gov This approach, which involves the direct conversion of a carbon-hydrogen bond into a carbon-nitrogen bond, represents a significant improvement in atom economy over traditional multi-step synthetic routes. The application of visible-light photoredox catalysis in conjunction with transition metal catalysis has shown remarkable success in the allylic amination of alkenes with aliphatic amines, yielding branched tertiary amines with high selectivity. nih.gov The adoption of such methodologies for the synthesis of this compound could lead to more sustainable and cost-effective production processes.

Furthermore, the development of catalysts for the asymmetric synthesis of amines is a rapidly advancing field. nih.govnih.gov While this compound is a racemic mixture, the ability to selectively synthesize specific stereoisomers could unveil novel properties and applications, particularly in fields where chirality is a critical factor, such as in the synthesis of specialty chemicals. For instance, iridium-catalyzed amination reactions have been shown to be effective for the synthesis of chiral β-amino α-tertiary alcohols. nih.gov Research into chiral catalysts could pave the way for the production of enantiomerically enriched forms of this compound.

The synthesis of sterically hindered amines, a class to which this compound belongs, has also seen significant progress. organic-chemistry.orgrsc.org Methodologies based on the direct reductive amination of ketones using rhodium and ruthenium catalysts with carbon monoxide as a deoxygenating agent have been developed. rsc.org These methods are atom-economical and offer a direct route to complex tertiary amines. The exploration of such catalytic systems for the synthesis of this compound could provide access to this molecule through more efficient and environmentally benign pathways.

Emerging Synthetic MethodologyPotential Advantage for this compound Synthesis
Dual-Catalyzed Allylic C-H AminationIncreased atom economy and selectivity, potentially reducing waste and cost.
Asymmetric CatalysisAccess to specific stereoisomers, which may exhibit unique properties and applications.
Direct Reductive Amination of KetonesMore atom-economical and direct synthetic route, improving overall efficiency.

Potential for Novel Applications Based on Fundamental Understanding

A deeper understanding of the fundamental physicochemical properties of this compound, stemming from its unique molecular architecture of long, branched alkyl chains attached to a tertiary nitrogen atom, is key to unlocking its potential in novel applications. Its amphiphilic nature, combined with its steric bulk, suggests significant opportunities in nanotechnology and advanced materials.

The self-assembly of molecules into ordered nanostructures is a cornerstone of bottom-up nanotechnology. acs.orgnih.govnih.gov Long-chain aliphatic amines are known to self-assemble in solution, forming structures such as micelles and vesicles. rsc.org These self-assembled structures have found applications in therapeutic delivery, where they can encapsulate and transport drug molecules. nih.govrsc.orgnih.gov The branched, asymmetric structure of this compound could lead to the formation of unique, non-spherical micelles or other complex nanostructures with tailored drug-loading and release profiles.

In the realm of materials science, long-chain amines are utilized as capping agents to control the size, shape, and stability of nanoparticles. nih.govuni-tuebingen.de The coordination of the amine to the nanoparticle surface prevents agglomeration and allows for the dispersion of nanoparticles in various solvents. nih.gov The bulky isodecyl and isotridecyl groups of this compound could provide a robust steric barrier, enhancing the stability of nanoparticles in nonpolar media. This could be particularly valuable in the formulation of advanced lubricants, magnetic fluids, and catalysts where stable nanoparticle dispersions are crucial.

The interaction of this compound with surfaces also presents opportunities for the development of advanced functional coatings. Its ability to form a hydrophobic layer on metal surfaces is the basis for its use as a corrosion inhibitor. Further research into the relationship between its molecular structure and its interfacial behavior could lead to the design of "smart" coatings with tunable wettability, adhesion, and anti-fouling properties.

Potential Novel ApplicationUnderlying Property of this compound
Drug Delivery SystemsSelf-assembly into nanostructures due to its amphiphilic nature.
Nanoparticle StabilizationSteric hindrance from long, branched alkyl chains preventing agglomeration.
Advanced Functional CoatingsInterfacial activity and ability to form hydrophobic surface layers.

Integration of this compound Research into Broader Scientific Contexts

The study of this compound has the potential to contribute significantly to and benefit from its integration into broader scientific disciplines, including materials science, environmental science, and colloid and interface science.

In materials science , the unique rheological properties that this compound can impart to formulations are of considerable interest. Its branched structure can influence the viscosity and flow behavior of complex fluids. Research in this area could lead to its use as a key component in advanced materials such as electrorheological and magnetorheological fluids, where the viscosity can be controlled by an external electric or magnetic field. Furthermore, its role as a dispersant for pigments and fillers could be explored in the development of high-performance composites and coatings.

From an environmental science perspective, the application of long-chain amines in separation and remediation technologies is an active area of research. nih.govresearchgate.netchemrxiv.orgchemrxiv.org The ability of amines to act as extractants for metal ions is well-documented. The specific binding properties of this compound for different metal ions could be investigated for applications in hydrometallurgy for the recovery of valuable metals from ores or in environmental remediation for the removal of heavy metal contaminants from wastewater. The use of nanotechnology in environmental remediation is also a growing field, and this compound could be used to create functionalized nanoparticles for targeted pollutant removal. researchgate.net

In the field of colloid and interface science , this compound serves as an interesting model compound for studying the behavior of complex amphiphiles at liquid-liquid and solid-liquid interfaces. Its asymmetric and branched structure presents a departure from the more commonly studied linear surfactants. Detailed studies of its adsorption kinetics, interfacial tension, and the structure of the adsorbed layer could provide fundamental insights into the factors that govern emulsion stability, foam formation, and surface wetting. This knowledge would be invaluable for a wide range of industrial applications, from food science to oil recovery.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing N-Isodecylisotridecylamine with high purity, and how can reproducibility be ensured?

  • Methodological Answer : Utilize controlled alkylation of isotridecylamine with isodecyl halides under inert conditions (e.g., nitrogen atmosphere). Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Purify using fractional distillation or column chromatography, and validate purity via nuclear magnetic resonance (NMR) spectroscopy and elemental analysis . Ensure reproducibility by documenting precise stoichiometric ratios, temperature/pressure conditions, and catalyst concentrations (if applicable) .

Q. Which analytical techniques are most effective for characterizing the structural and functional properties of this compound?

  • Methodological Answer : Combine spectroscopic methods:

  • FT-IR for amine functional group identification.
  • NMR (¹H and ¹³C) for structural elucidation.
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • Thermogravimetric analysis (TGA) to assess thermal stability. Cross-validate results with computational simulations (e.g., density functional theory) .

Advanced Research Questions

Q. How can researchers investigate the mechanistic role of this compound in surfactant-mediated reactions, particularly in interfacial phenomena?

  • Methodological Answer : Design dynamic interfacial tension experiments using pendant drop tensiometry. Correlate surfactant concentration with critical micelle concentration (CMC) via conductivity measurements. Employ molecular dynamics (MD) simulations to model amine aggregation behavior at oil-water interfaces. Validate hypotheses with small-angle neutron scattering (SANS) or cryo-TEM for micelle morphology analysis .

Q. What computational approaches are suitable for predicting the environmental fate and degradation pathways of this compound?

  • Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation potential. Use software like EPI Suite or COSMOtherm to simulate hydrolysis, photolysis, and microbial degradation. Validate predictions with high-performance liquid chromatography (HPLC)-based kinetic studies under controlled UV exposure or soil microcosm experiments .

Q. How should researchers address contradictions in toxicity data for this compound across different in vitro and in vivo models?

  • Methodological Answer : Conduct meta-analyses of existing toxicological datasets (e.g., LD₅₀, EC₅₀) using statistical tools like ANOVA or mixed-effects models. Identify confounding variables (e.g., solvent choice, cell line variability) through sensitivity analysis. Replicate disputed experiments under standardized OECD guidelines, emphasizing dose-response consistency and control group validity .

Q. What strategies are recommended for evaluating the long-term ecotoxicological impacts of this compound in aquatic ecosystems?

  • Methodological Answer : Implement mesocosm studies to simulate real-world exposure scenarios. Measure bioaccumulation factors (BAFs) in model organisms (e.g., Daphnia magna, zebrafish) using LC-MS/MS. Assess trophic transfer effects via stable isotope tracing. Compare results with computational models like AQUATOX to predict ecosystem-level risks .

Q. How can the stability of this compound be optimized under varying pH and temperature conditions for industrial research applications?

  • Methodological Answer : Perform accelerated stability testing using design-of-experiment (DoE) frameworks. Monitor decomposition products via GC-MS or HPLC-UV. Adjust formulation parameters (e.g., pH buffers, antioxidant additives) and validate with Arrhenius equation-based shelf-life predictions .

Q. What interdisciplinary approaches are effective for studying the interaction of this compound with polymeric matrices in material science applications?

  • Methodological Answer : Combine rheology to assess polymer-amine compatibility, X-ray photoelectron spectroscopy (XPS) for surface interaction analysis, and differential scanning calorimetry (DSC) to study phase behavior. Integrate machine learning algorithms to predict material performance metrics from experimental data .

Methodological Frameworks

  • Literature Review : Follow systematic search strategies using CAS Common Chemistry, PubChem, and regulatory databases (e.g., EPA DSSTox) with Boolean operators (e.g., "(this compound) AND (synthesis OR toxicity)") .
  • Experimental Design : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align objectives with gaps in existing literature .
  • Data Validation : Use triangulation (e.g., cross-referencing spectroscopic, computational, and experimental data) to enhance reliability .

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